5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene
CAS No.: 898773-20-1
Cat. No.: VC2477569
Molecular Formula: C15H14O3S
Molecular Weight: 274.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898773-20-1 |
|---|---|
| Molecular Formula | C15H14O3S |
| Molecular Weight | 274.3 g/mol |
| IUPAC Name | [5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-methylphenyl)methanone |
| Standard InChI | InChI=1S/C15H14O3S/c1-10-3-2-4-11(9-10)14(16)12-5-6-13(19-12)15-17-7-8-18-15/h2-6,9,15H,7-8H2,1H3 |
| Standard InChI Key | WICQSLOKMCAJDG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C(=O)C2=CC=C(S2)C3OCCO3 |
| Canonical SMILES | CC1=CC(=CC=C1)C(=O)C2=CC=C(S2)C3OCCO3 |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene is identified through various systems of chemical nomenclature. The IUPAC name for this compound is [5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(3-methylphenyl)methanone, which systematically describes its structural components . The compound is registered with CAS number 898773-20-1, providing a unique identifier in chemical databases and literature . Additional registry information includes the MDL number MFCD07699122, which serves as another standardized identifier in molecular databases .
Several synonyms exist for this compound, including:
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5-(1,3-DIOXOLAN-2-YL)-2-(3-METHYLBENZOYL)THIOPHENE (common name)
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2-[5-(3-METHYLBENZOYL)THIOPHEN-2-YL]-1,3-DIOXOLANE (alternative structural description)
Structural Features
The molecular structure of 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene integrates three key components:
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A thiophene ring: A five-membered aromatic heterocycle containing a sulfur atom
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A 1,3-dioxolane group: A five-membered cyclic acetal attached at the 5-position of the thiophene
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A 3-methylbenzoyl moiety: A ketone group linking the thiophene to a meta-methylated benzene ring
This structure creates a unique compound with multiple functional groups that contribute to its chemical behavior and potential applications. The thiophene core provides aromatic character, while the dioxolane and methylbenzoyl substituents introduce additional reactivity sites.
Physical and Chemical Properties
Basic Physical Properties
The physical properties of 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene, as determined through computational predictions and limited experimental data, are summarized in the following table:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 274.3 g/mol | Computed |
| Boiling Point | 448.4±45.0 °C | Predicted |
| Density | 1.253±0.06 g/cm³ | Predicted |
| Physical State | Solid at room temperature | Inferred from structure |
These physical characteristics influence the compound's behavior in various chemical processes and determine appropriate handling methods for research applications.
Structural Identifiers and Computed Descriptors
The compound can be precisely identified through various computed chemical descriptors, which provide standardized representations of its structure:
These identifiers serve as unique fingerprints for the compound, facilitating its identification in chemical databases and enabling computational analyses of its properties and potential interactions.
Synthesis Methods
Reaction Mechanisms
The formation of the 1,3-dioxolane group typically involves the protection of an aldehyde functionality via reaction with ethylene glycol under acidic conditions, resulting in a cyclic acetal. This protection strategy is common in organic synthesis to prevent unwanted reactions at the aldehyde position during subsequent transformations.
The benzoylation step likely proceeds through electrophilic aromatic substitution on the thiophene ring, where the electron-rich nature of thiophene directs the substitution preferentially to specific positions. The 3-methylbenzoyl group is introduced using appropriate acylating agents, potentially including acid chlorides or anhydrides in the presence of Lewis acid catalysts.
Applications and Research Status
Current Research Status
Direct experimental data and research findings specifically focusing on 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene remain limited in the available literature. This suggests that the compound may be relatively new or primarily used as a synthetic intermediate rather than as an end product with well-documented applications.
Related Compounds and Comparative Analysis
Structural Analogs
Several compounds share structural similarities with 5-(1,3-Dioxolan-2-YL)-2-(3-methylbenzoyl)thiophene, differing primarily in the position or nature of substituents:
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5-(1,3-Dioxolan-2-YL)-2-(2-methylbenzoyl)thiophene: A positional isomer with the methyl group in the ortho position of the benzoyl ring rather than the meta position
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5-(1,3-DIOXOLAN-2-YL)-2-(3,4,5-TRIFLUOROBENZOYL)THIOPHENE: Contains a trifluorobenzoyl group instead of the methylbenzoyl group
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2-(3-CYANOBENZOYL)-5-(1,3-DIOXOLAN-2-YL)THIOPHENE: Features a cyano substituent on the benzoyl ring
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Various dimethylbenzoyl analogs with different substitution patterns
These structural variations can significantly affect the physical properties, reactivity, and potential applications of the compounds.
Structure-Property Relationships
The subtle differences in structure between these related compounds can lead to meaningful differences in their properties:
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Positional isomers (ortho vs. meta vs. para methyl substitution) may exhibit different steric effects, influencing reaction outcomes and molecular conformation
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Electronic effects of substituents (e.g., fluoro, cyano, or methyl groups) can alter the electron distribution within the molecule, affecting its reactivity and spectroscopic properties
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The pattern of substitution can impact crystal packing, solubility, and thermal properties, which are important considerations for potential applications
A systematic comparative analysis of these structural analogs could provide valuable insights into the relationship between molecular structure and properties within this family of compounds.
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